3-[(3-Trifluoromethyl)phenyl]-1-propene
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Description
3-[(3-Trifluoromethyl)phenyl]-1-propene is an organofluorine compound . It is a colorless oil with a molecular weight of 186.18 . The IUPAC name for this compound is 1-allyl-3-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of 3-[(3-Trifluoromethyl)phenyl]-1-propene consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms . The InChI code for this compound is 1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 . This compound is a member of propan-1-ols .Physical And Chemical Properties Analysis
3-[(3-Trifluoromethyl)phenyl]-1-propene is a colorless oil . It has a molecular weight of 186.18 . The compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 fluorine atoms .Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug development involve designing and synthesizing compounds with therapeutic potential.
Application Summary
Researchers have explored 3-[(3-Trifluoromethyl)phenyl]-1-propene as a structural motif for developing novel nonsteroidal progesterone receptor (PR) antagonists. The trifluoromethylphenyl group serves as a pharmacophore, mimicking the action of natural ligands and influencing PR activity .
Experimental Procedures
- Synthesis : Chemists synthesize the compound using appropriate methods. For example, the Rieke method can be employed to prepare 3-[(3-Trifluoromethyl)phenyl]-1-propene .
Results and Outcomes
The compound’s PR antagonist activity is evaluated through in vitro and in vivo assays. Quantitative data on binding affinity, cellular responses, and potential side effects are collected. Promising compounds may advance to preclinical studies and clinical trials.
Calcimimetic Drug Design
Specific Scientific Field
Calcimimetics are drugs that modulate calcium-sensing receptors (CaSR) and find applications in treating hyperparathyroidism and related disorders.
3-[(3-Trifluoromethyl)phenyl]-1-propene
derivatives have been investigated as potential calcimimetics. By allosterically activating CaSR, these compounds mimic the effects of calcium on tissues, regulating parathyroid hormone secretion and calcium homeostasis .
Experimental Procedures
properties
IUPAC Name |
1-prop-2-enyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-3,5-7H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGZDRIUUSZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453805 |
Source
|
Record name | AGN-PC-0NF9OS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Trifluoromethyl)phenyl]-1-propene | |
CAS RN |
1813-96-3 |
Source
|
Record name | AGN-PC-0NF9OS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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